

Application Notes and Protocols for C-Laurdan Staining in Live Cells

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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1674558

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Introduction

C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane biophysics in living cells. As a derivative of Laurdan, **C-Laurdan** exhibits sensitivity to the polarity of its surrounding environment, making it an invaluable tool for studying membrane fluidity and the lateral organization of lipids, including the visualization of lipid rafts.[1][2][3] Its improved water solubility and photostability over its predecessor, Laurdan, make it particularly well-suited for live-cell imaging using both one-photon confocal and two-photon microscopy.[2][4][5]

The fluorescence emission spectrum of **C-Laurdan** undergoes a characteristic shift in response to the lipid packing of the cell membrane. In more ordered, tightly packed membrane domains (liquid-ordered phase), the environment is less polar, resulting in a blue-shifted emission. Conversely, in more fluid, disordered membrane regions (liquid-disordered phase), increased water penetration creates a more polar environment, causing a red-shift in the emission spectrum.[1][2][6] This spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.

These application notes provide a detailed protocol for staining live cells with **C-Laurdan** and acquiring images to analyze membrane fluidity.

Principle of C-Laurdan Staining and GP Calculation

C-Laurdan partitions into the cellular membranes, where its emission properties are dictated by the local lipid environment. The presence of a carboxylic group enhances its water solubility and facilitates rapid incorporation into the membrane.^[7] When excited, the probe's emission is collected in two separate channels, typically centered around 440 nm (blue) and 490 nm (red). The GP value is then calculated for each pixel in the image using the following formula:

$$GP = (I_Blue - I_Red) / (I_Blue + I_Red)$$

Where:

- I_Blue is the fluorescence intensity in the blue channel (e.g., 415-455 nm).
- I_Red is the fluorescence intensity in the red channel (e.g., 490-530 nm).

Higher GP values (approaching +1) correspond to a more ordered membrane, while lower GP values (approaching -1) indicate a more fluid membrane.

Data Summary

The following table summarizes the key quantitative data for **C-Laurdan**.

Parameter	Value	Reference
Molecular Weight	397.56 g/mol	[7]
One-Photon Excitation Max	348 nm	[7]
Two-Photon Excitation Max	780 nm	[7]
Emission Max	423 nm	[7]
Quantum Yield	0.43	[7]
Extinction Coefficient	12,200 M ⁻¹ cm ⁻¹	[7]
Solubility	Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol	[7]
Stock Solution Storage	-20°C or -80°C, protected from light	[1]
Working Concentration	800 nM - 10 µM	[2][8][9]
Incubation Time	10 - 60 minutes	[2][8]
Typical GP (Control Cells)	~0.18	[5]
Typical GP (MβCD Treated)	~ -0.06	[5]

Experimental Protocol

This protocol is a general guideline for staining live adherent cells with **C-Laurdan**. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

- **C-Laurdan** powder
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Phosphate-buffered saline (PBS)

- Adherent cells cultured on glass-bottom dishes or coverslips
- Confocal or two-photon microscope with appropriate filter sets

Stock Solution Preparation

- Prepare a 1-10 mM stock solution of **C-Laurdan** in DMSO or DMF.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.[\[1\]](#)

Staining Procedure

- Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
- Prepare the **C-Laurdan** staining solution by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. A concentration of 5 µM is a good starting point.[\[2\]](#)
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the **C-Laurdan** staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[\[2\]](#)
- After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
- Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.

Imaging

Confocal Microscopy:

- Excitation: 405 nm laser.[\[10\]](#)[\[11\]](#)

- Emission Channel 1 (Blue): 415-455 nm.[\[5\]](#)
- Emission Channel 2 (Red): 490-530 nm.[\[5\]](#)
- Simultaneously acquire images in both channels.

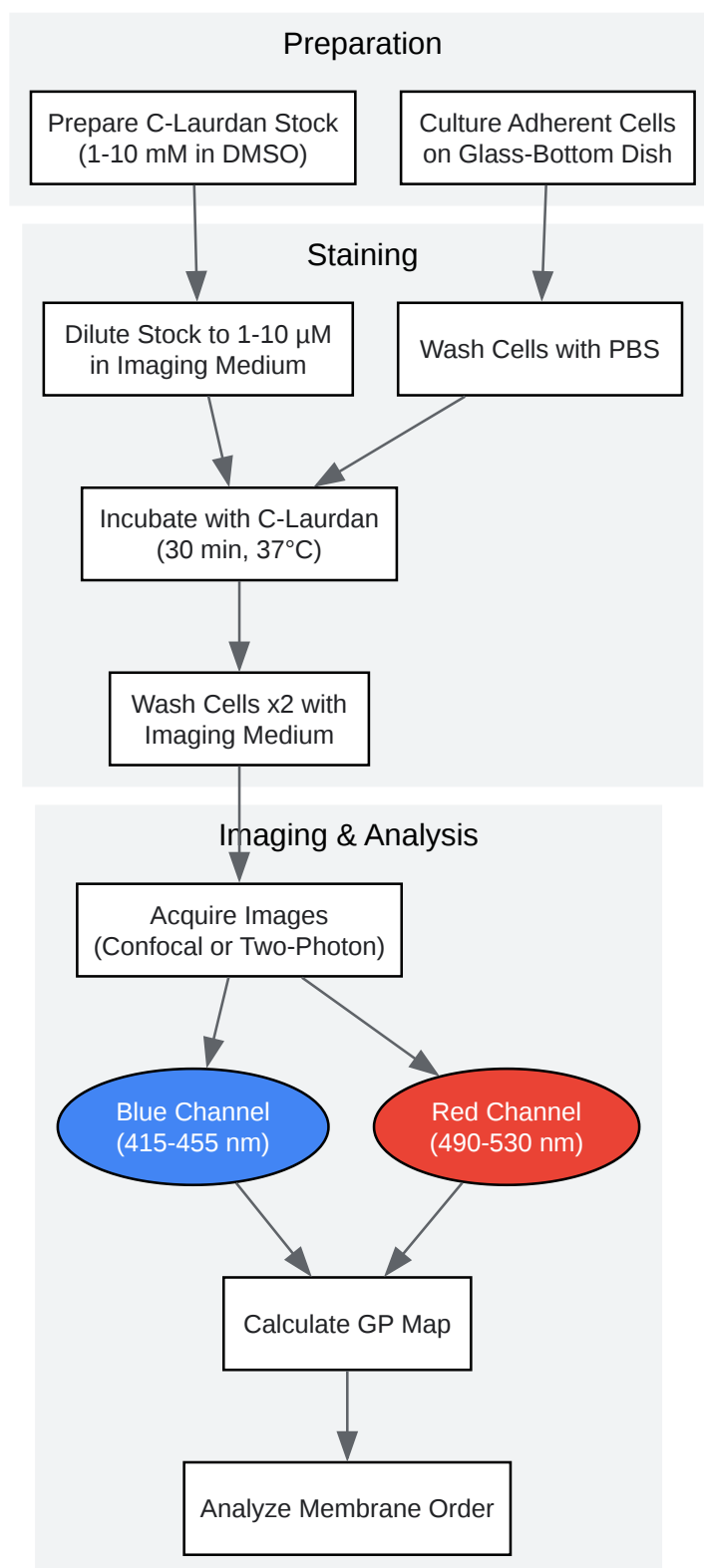
Two-Photon Microscopy:

- Excitation: 780 nm two-photon laser.[\[7\]](#)
- Emission Channels: Use the same emission ranges as for confocal microscopy.

Image Analysis

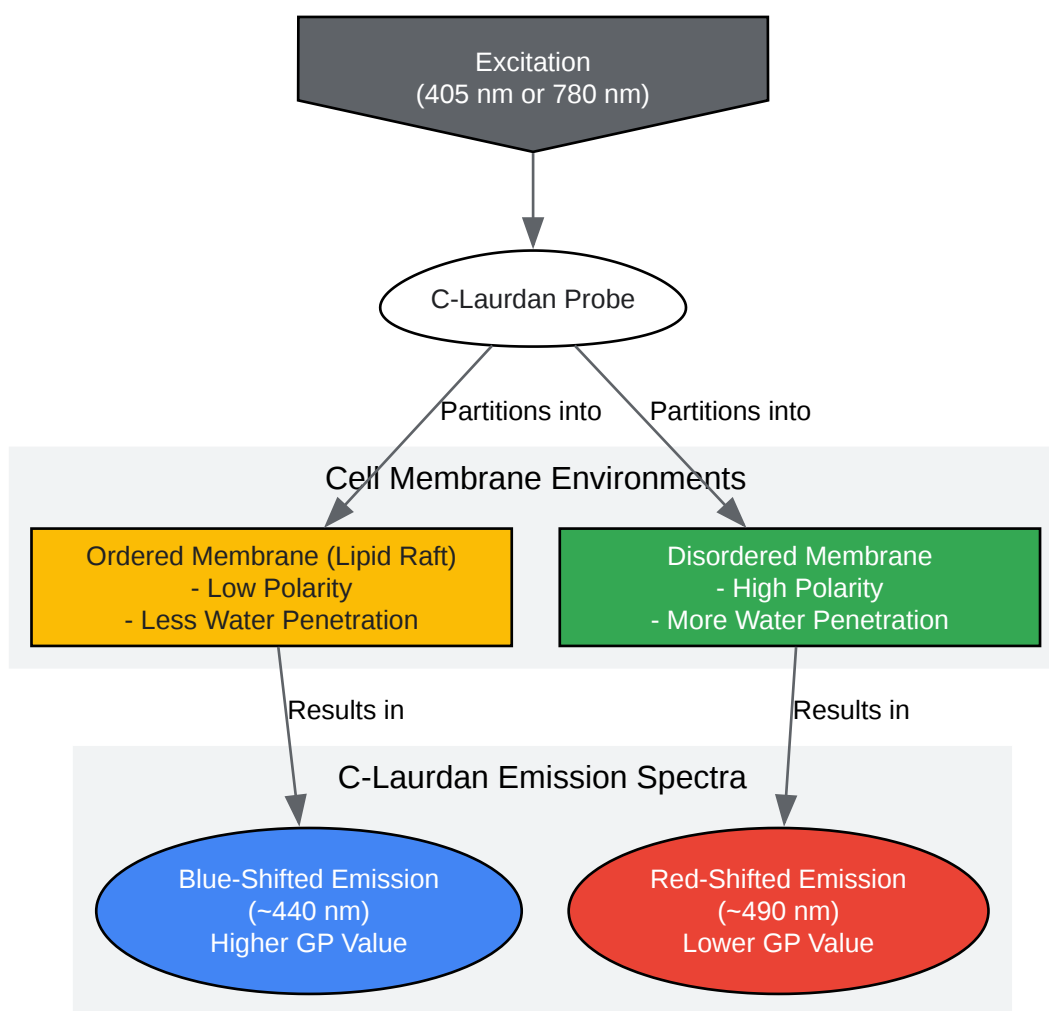
- Import the acquired images into an image analysis software (e.g., ImageJ/Fiji).
- For each time point or condition, you will have a pair of images (blue and red channels).
- Calculate the GP map using the formula mentioned above. Many software packages have plugins available for GP calculation.
- The resulting GP image will be a ratiometric representation of membrane order, where pixel intensity corresponds to the GP value.

Visualizations



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Caption: Experimental workflow for **C-Laurdan** staining of live cells.



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Caption: Principle of **C-Laurdan** emission shift in different membrane environments.

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